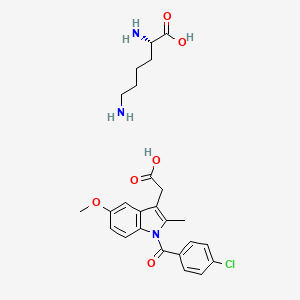
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its potent anti-inflammatory, analgesic, and antipyretic properties. It is commonly used in the treatment of moderate to severe rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, and acute gouty arthritis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid can be synthesized from N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride and levulinic acid. The reaction involves the formation of the indole ring and subsequent acylation to introduce the p-chlorobenzoyl group . The lysine salt form is obtained by reacting the synthesized acid with lysine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathway and prostaglandin synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indomethacin: The parent compound with similar anti-inflammatory properties.
Diclofenac: Another NSAID with a similar mechanism of action but different chemical structure.
Ibuprofen: A widely used NSAID with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt is unique due to its specific chemical structure, which provides enhanced solubility and bioavailability compared to its parent compound, indomethacin. The lysine salt form also offers improved gastrointestinal tolerance, making it a preferred choice for long-term treatment of inflammatory conditions .
Eigenschaften
CAS-Nummer |
36218-20-9 |
|---|---|
Molekularformel |
C25H30ClN3O6 |
Molekulargewicht |
504.0 g/mol |
IUPAC-Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C19H16ClNO4.C6H14N2O2/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;7-4-2-1-3-5(8)6(9)10/h3-9H,10H2,1-2H3,(H,22,23);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI-Schlüssel |
OXLKTVUQJMBJSJ-ZSCHJXSPSA-N |
Isomerische SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.C(CCN)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


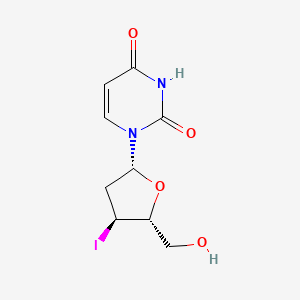
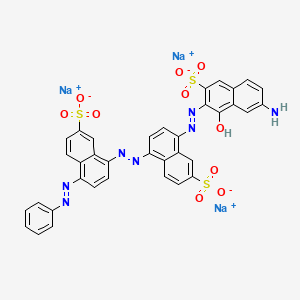
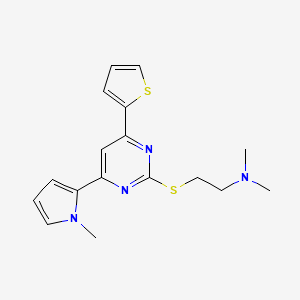
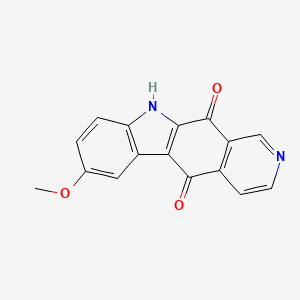
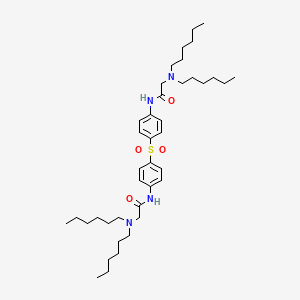
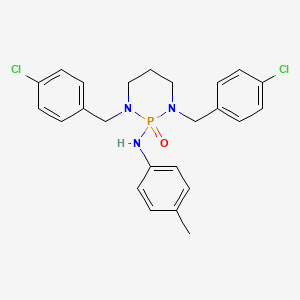
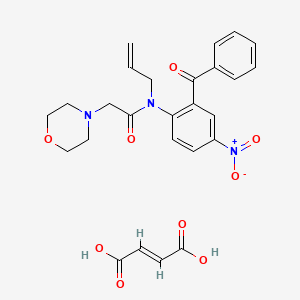
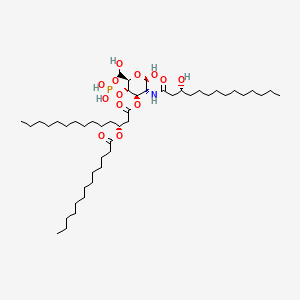
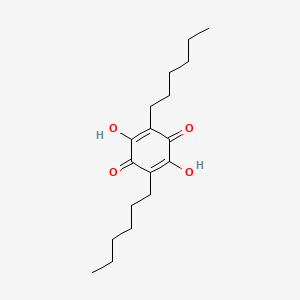
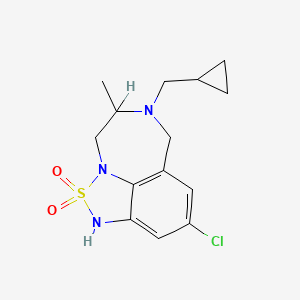
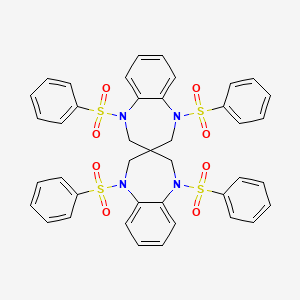

![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)

